molecular formula C18H21ClO6 B8596065 Diethyl 2-(3-(4-chlorophenyl)-tetrahydrofuran-3-carbonyl)malonate

Diethyl 2-(3-(4-chlorophenyl)-tetrahydrofuran-3-carbonyl)malonate

Cat. No. B8596065
M. Wt: 368.8 g/mol
InChI Key: XIOBUPDVTMGLGR-UHFFFAOYSA-N
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Description

Diethyl 2-(3-(4-chlorophenyl)-tetrahydrofuran-3-carbonyl)malonate is a useful research compound. Its molecular formula is C18H21ClO6 and its molecular weight is 368.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-(3-(4-chlorophenyl)-tetrahydrofuran-3-carbonyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(3-(4-chlorophenyl)-tetrahydrofuran-3-carbonyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Diethyl 2-(3-(4-chlorophenyl)-tetrahydrofuran-3-carbonyl)malonate

Molecular Formula

C18H21ClO6

Molecular Weight

368.8 g/mol

IUPAC Name

diethyl 2-[3-(4-chlorophenyl)oxolane-3-carbonyl]propanedioate

InChI

InChI=1S/C18H21ClO6/c1-3-24-16(21)14(17(22)25-4-2)15(20)18(9-10-23-11-18)12-5-7-13(19)8-6-12/h5-8,14H,3-4,9-11H2,1-2H3

InChI Key

XIOBUPDVTMGLGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1(CCOC1)C2=CC=C(C=C2)Cl)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-(4-Chlorophenyl)-tetrahydrofuran-3-carboxylic acid (375.2 mg, 1655 μmol) was mixed with thionyl chloride (1.21 mL, 16554 μmol) and heated at 70° C. for 3 hours. The solution was cooled, concentrated in vacuo, and pumped on under high vacuum for 3 hours. To a flame-dried round bottom flask containing diethyl malonate (0.25 mL, 1655 μmol) in ACN (3 mL), was added MgCl2 (158 mg, 1655 μmol). The resulting solution was cooled to 0° C. The reaction was then stirred for 15 minutes at 0° C. To the resulting mixture was slowly added TEA (0.48 mL, 3476 μmol), and the reaction was stirred at room temperature for 3 hours. The acid chloride intermediate in ACN (1.9 mL), was added to the malonate solution, and the resulting mixture was stirred at 50° C. for 13 hours. The reaction was then cooled and concentrated in vacuo to give a light yellow solid which was mixed with 1N HCl and EtOAc. The aqueous layer was extracted with EtOAc (2×), and the combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo. Purification by silica flash chromatography (10-30% EtOAc/hexane) gave the title compound as a light yellow oil. MS m/e=369.2 (M+H)+.
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375.2 mg
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1.21 mL
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3 mL
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158 mg
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0.48 mL
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